3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound featuring a benzofuran core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves key transformations such as copper-mediated and palladium-catalyzed coupling reactions. For instance, the iodide 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran can be coupled with the corresponding stannane 5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]-3-(tributylstannyl)benzofuran . Additionally, a 5-endo-dig iodocyclization step is often employed to construct the benzofuran ring .
Industrial Production Methods
Industrial production methods for benzofuran derivatives may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxygenated products.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2,3-diones, while reduction may produce dihydrobenzofurans .
Scientific Research Applications
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties and biological activities.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Benzothiophene: A sulfur-containing analog of benzofuran with unique properties and applications.
Uniqueness
3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzofuran structure may enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C28H24N2O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H24N2O4/c1-3-18-10-13-23-22(14-18)19(16-33-23)15-25(31)30-26-21-6-4-5-7-24(21)34-27(26)28(32)29-20-11-8-17(2)9-12-20/h4-14,16H,3,15H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
INHUDOWMVUAAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.